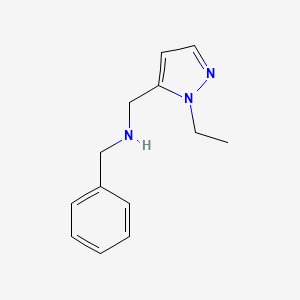
(2-((Tert-butylthio)methyl)piperidin-1-yl)(3-(methylthio)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a piperidine ring, which is a common structure in many pharmaceuticals . It also contains tert-butylthio and methylthio groups, which are sulfur-containing substituents often found in organic chemistry.
Molecular Structure Analysis
The compound’s structure includes a piperidine ring, a common feature in many pharmaceuticals . The tert-butylthio and methylthio groups are sulfur-containing substituents that can influence the compound’s reactivity and interactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Piperidine derivatives often have high solubility in polar solvents due to the presence of the polar piperidine ring .Wissenschaftliche Forschungsanwendungen
Application in Drug Development
Field
Summary of Application
Compounds containing imidazole, a five-membered heterocyclic moiety, have been found to possess a broad range of chemical and biological properties, making them valuable in the development of new drugs . Although “(2-((Tert-butylthio)methyl)piperidin-1-yl)(3-(methylthio)phenyl)methanone” does not contain an imidazole ring, it does contain a piperidine ring, which is also a common feature in many pharmaceutical compounds .
Methods of Application
The specific methods of application would depend on the intended use of the drug. In general, drug development involves a series of preclinical studies to evaluate the drug’s safety and efficacy, followed by clinical trials in humans .
Results or Outcomes
The outcomes of these studies would provide valuable information about the drug’s potential therapeutic effects, side effects, optimal dosage, and other important factors .
Application in Protein Degradation
Field
Summary of Application
Certain compounds, such as “(2-((Tert-butylthio)methyl)piperidin-1-yl)(3-(methylthio)phenyl)methanone”, could potentially be used as linkers in the development of bifunctional protein degraders . These degraders are designed to bind to a specific target protein and a ubiquitin ligase, leading to the degradation of the target protein .
Methods of Application
The development of protein degraders involves the design and synthesis of the degrader molecule, followed by in vitro and in vivo studies to evaluate its ability to degrade the target protein .
Results or Outcomes
The results of these studies would provide insights into the degrader’s effectiveness, specificity, and potential side effects .
Application in Material Science
Field
Summary of Application
Certain compounds, such as “(2-((Tert-butylthio)methyl)piperidin-1-yl)(3-(methylthio)phenyl)methanone”, could potentially be used in the development of new materials . The presence of functional groups such as the carbonyl group and the thioether group can provide multiple points of reactivity, allowing for a wide range of chemical transformations .
Methods of Application
The development of new materials involves the design and synthesis of the material, followed by studies to evaluate its physical and chemical properties .
Results or Outcomes
The results of these studies would provide insights into the material’s properties, such as its mechanical strength, electrical conductivity, thermal stability, and other important factors .
Application in PROTAC Development
Field
Summary of Application
Certain compounds, such as “(2-((Tert-butylthio)methyl)piperidin-1-yl)(3-(methylthio)phenyl)methanone”, could potentially be used as rigid linkers in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are designed to bind to a specific target protein and a ubiquitin ligase, leading to the degradation of the target protein .
Methods of Application
The development of PROTACs involves the design and synthesis of the PROTAC molecule, followed by in vitro and in vivo studies to evaluate its ability to degrade the target protein .
Results or Outcomes
The results of these studies would provide insights into the PROTAC’s effectiveness, specificity, and potential side effects .
Application in Heterocyclic Chemistry
Field
Summary of Application
Compounds like “(2-((Tert-butylthio)methyl)piperidin-1-yl)(3-(methylthio)phenyl)methanone” can be used as building blocks in the synthesis of more complex organic molecules . The presence of functional groups such as the carbonyl group and the thioether group can provide multiple points of reactivity, allowing for a wide range of chemical transformations .
Methods of Application
The specific methods of application would depend on the target molecule to be synthesized. In general, organic synthesis involves a series of chemical reactions, each designed to construct a specific part of the target molecule .
Results or Outcomes
The outcomes of these studies would provide valuable information about the efficiency and selectivity of the synthetic methods, as well as the properties of the synthesized molecules .
Eigenschaften
IUPAC Name |
[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(3-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NOS2/c1-18(2,3)22-13-15-9-5-6-11-19(15)17(20)14-8-7-10-16(12-14)21-4/h7-8,10,12,15H,5-6,9,11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAVPDPFEQULRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)C2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((Tert-butylthio)methyl)piperidin-1-yl)(3-(methylthio)phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-methylphenyl)-2-[(E)-2-(1-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}ethylidene)hydrazin-1-yl]-1,3-thiazole](/img/structure/B2690189.png)
![2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol](/img/structure/B2690190.png)
![N-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide](/img/no-structure.png)
![N-[4-(benzyloxy)phenyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2690192.png)


![[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2690198.png)


![Ethyl 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]acetate](/img/structure/B2690202.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2690203.png)
![3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2690205.png)

